molecular formula C21H20O5 B4044967 ethyl 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate

ethyl 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate

Cat. No.: B4044967
M. Wt: 352.4 g/mol
InChI Key: VCUWZSCWDYUYOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chromen-2-one core structure, which is a common motif in many bioactive molecules.

Scientific Research Applications

Ethyl 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate typically involves the reaction of 7-hydroxy-4-ethylcoumarin with ethyl bromoacetate in the presence of a base such as anhydrous potassium carbonate in dry acetone . The reaction proceeds through the formation of an ether linkage between the coumarin and the ethyl bromoacetate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis using larger reactors and optimizing reaction conditions to improve yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of ether or ester derivatives.

Mechanism of Action

The mechanism of action of ethyl 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate is not fully understood. like other coumarin derivatives, it is believed to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects through the inhibition of specific enzymes or by binding to receptor sites, thereby modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the coumarin core with an ethyl and phenyl group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 2-(4-ethyl-2-oxochromen-7-yl)oxy-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-3-14-12-19(22)26-18-13-16(10-11-17(14)18)25-20(21(23)24-4-2)15-8-6-5-7-9-15/h5-13,20H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUWZSCWDYUYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OC(C3=CC=CC=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate
Reactant of Route 2
Reactant of Route 2
ethyl 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate
Reactant of Route 3
Reactant of Route 3
ethyl 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate
Reactant of Route 4
Reactant of Route 4
ethyl 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate
Reactant of Route 5
Reactant of Route 5
ethyl 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate
Reactant of Route 6
ethyl 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.